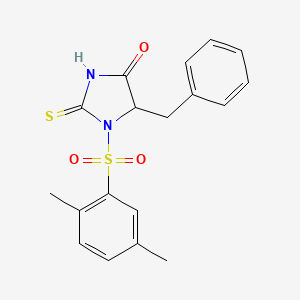

5-Benzyl-1-((2,5-dimethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one

Descripción

Propiedades

IUPAC Name |

5-benzyl-1-(2,5-dimethylphenyl)sulfonyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-12-8-9-13(2)16(10-12)25(22,23)20-15(17(21)19-18(20)24)11-14-6-4-3-5-7-14/h3-10,15H,11H2,1-2H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXWRSTWPPDDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(C(=O)NC2=S)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-((2,5-dimethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazolidinone core, followed by the introduction of the benzyl and dimethylphenylsulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can help in obtaining the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Benzyl-1-((2,5-dimethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

5-Benzyl-1-((2,5-dimethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It is investigated for its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Benzyl-1-((2,5-dimethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The 2,5-dimethylphenyl group in the target compound is structurally analogous to substituents in active PET inhibitors reported in . For instance:

- N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) demonstrates high PET-inhibiting activity due to optimal lipophilicity and substituent positioning .

- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) shows comparable activity, indicating that ortho/meta-dimethyl substitution patterns enhance binding to photosystem II .

Key Insight: The 2,5-dimethyl configuration balances steric bulk and lipophilicity, facilitating interaction with hydrophobic pockets in biological targets.

Functional Group Influence

The sulfonyl group in the target compound contrasts with the carboxamide group in ’s active analogs:

- Carboxamides : The CONHR group allows hydrogen bonding with target proteins, critical for PET inhibition .

- Sulfonyl Group : Stronger electron-withdrawing effects may enhance binding affinity but reduce bioavailability due to decreased solubility.

Hypothesis: Replacing carboxamide with sulfonyl could shift the mechanism of action or target specificity. For example, sulfonamides are known to inhibit enzymes like carbonic anhydrase, whereas carboxamides in target photosystem II .

Comparison with Agricultural Chemicals from

highlights spirotetramat and spiroxamine , which contain dimethylphenyl moieties but differ in core structure:

- Spirotetramat : Features a cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one structure. It acts as an insecticide by lipid biosynthesis inhibition .

- Spiroxamine : A sterol biosynthesis inhibitor used as a fungicide, with residues regulated in plant and animal commodities .

Structural Contrast: Unlike these spirocyclic compounds, the target compound’s imidazolidinone core and sulfonyl group suggest divergent biological targets.

Data Table: Structural and Functional Comparison

*Inference based on structural similarity to compounds.

Actividad Biológica

5-Benzyl-1-((2,5-dimethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H16N2O2S2

- Molecular Weight : 336.44 g/mol

- Structural Features : It contains a benzyl group, a sulfonyl moiety, and a thioxoimidazolidinone core, which contribute to its biological properties.

Research has indicated that compounds similar to this compound can interact with various cellular pathways:

- WNT/β-Catenin Pathway Inhibition : Some studies have highlighted the role of sulfonamide derivatives in inhibiting the WNT/β-catenin signaling pathway, which is crucial in many cancers. For instance, compounds that inhibit Dishevelled (DVL) proteins can disrupt this pathway and show promise in cancer therapy .

- Reactive Oxygen Species (ROS) Production : The compound may induce ROS production in cancer cells, leading to oxidative stress and subsequent apoptosis. This mechanism has been observed in related compounds that target cancer cell lines such as HCT116 .

Anticancer Activity

Evidence suggests that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it showed an EC50 value indicating effective growth inhibition in colorectal cancer models .

Comparative Studies

A comparative analysis with other similar compounds can provide insights into its relative efficacy. Below is a summary table of selected compounds with their respective EC50 values against HCT116 cells:

| Compound Name | EC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 7.1 ± 0.6 | WNT pathway inhibition |

| Compound A | 5.0 ± 0.3 | DVL inhibition |

| Compound B | 10.0 ± 0.8 | ROS induction |

Case Study 1: WNT Pathway Modulation

In a study focused on the modulation of the WNT signaling pathway, researchers utilized a derivative similar to the target compound to assess its effect on DVL binding to Frizzled receptors. The results indicated that the compound significantly reduced DVL recruitment in HEK293 cells, suggesting a potential therapeutic application in WNT-dependent tumors .

Case Study 2: ROS-Induced Apoptosis

Another investigation explored the apoptotic effects induced by compounds structurally related to this compound. The study reported increased levels of ROS in treated cancer cells, leading to cell death through oxidative stress mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Benzyl-1-((2,5-dimethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one, and how can reaction conditions be systematically optimized?

- Methodology : Compare multi-step synthesis protocols, such as condensation reactions between benzylamines and sulfonyl chlorides, followed by cyclization. For example, highlights methods involving aldehydes, amines, and catalysts like piperidine, with yields influenced by reaction time (40–60 min) and temperature (reflux conditions). Optimize by varying solvents (THF vs. EtOH), catalysts (e.g., palladium in ), and stoichiometric ratios. Use TLC/HPLC to monitor progress and recrystallization for purification .

- Troubleshooting : Lower yields in one method may arise from incomplete cyclization; consider activating agents (e.g., PFP-TFA in ) or inert atmospheres (argon in ) to suppress side reactions.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and how should data be interpreted?

- Methodology : Use a combination of -NMR (to confirm benzyl and sulfonyl proton environments), -NMR (to identify carbonyl and thiocarbonyl groups), and IR (for C=O and C=S stretches). and emphasize cross-validating data with UV-Vis (π→π* transitions in aromatic systems) and mass spectrometry (molecular ion peaks). For example, a molecular ion at m/z 414 would align with the compound’s formula (CHNOS) .

Q. How can preliminary bioactivity screening be designed to assess this compound’s pharmacological potential?

- Methodology : Conduct in vitro assays (e.g., MIC for antimicrobial activity, as in ) using duplicate or triplicate samples. Use software like OriginPro for dose-response curves ( ). Include positive controls (e.g., known inhibitors) and validate with cell viability assays (MTT/XTT). Prioritize targets based on structural analogs; e.g., thiazolidinones in show activity against chlorinated aromatic systems .

Advanced Research Questions

Q. How can contradictory data from different analytical methods (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?

- Methodology : If NMR suggests a Z-configuration but X-ray shows E, re-evaluate sample purity (HPLC in ) and crystallization conditions. Use computational tools (DFT calculations) to predict stable conformers. Cross-reference with NOESY (for spatial proximity) or variable-temperature NMR to detect dynamic effects .

Q. What experimental strategies are recommended for establishing structure-activity relationships (SAR) of derivatives?

- Methodology : Synthesize analogs with modifications to the benzyl (e.g., electron-withdrawing groups), sulfonyl (e.g., 2,5-dimethyl vs. other substituents), or thioxo groups. Test bioactivity (e.g., IC in enzyme assays) and correlate with steric/electronic parameters (Hammett constants). demonstrates how substituents on the benzylidene moiety alter activity; apply similar logic to sulfonyl groups .

Q. How should long-term stability studies be designed to evaluate this compound’s environmental fate?

- Abiotic : Expose to UV light, varying pH, and temperatures to measure degradation half-lives (HPLC-MS).

- Biotic : Use microbial consortia to assess biodegradation.

- Statistical Design : Use split-plot designs (as in ) with replicates to account for variability. Monitor metabolites (e.g., sulfonic acid derivatives) via LC-QTOF .

Q. What statistical approaches are suitable for analyzing variability in bioassay results (e.g., high standard deviations in IC)?

- Methodology : Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Use nonlinear regression (logistic curves) for dose-response data ( ). If outliers persist, validate assay conditions (e.g., cell passage number, solvent controls) or use robust statistical methods like bootstrapping .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported bioactivity between studies using the same compound?

- Methodology :

Assay Conditions : Compare cell lines (e.g., HEK-293 vs. HeLa), solvent (DMSO concentration), and exposure time. uses duplicates to minimize intra-experiment variability.

Compound Integrity : Verify purity (≥95% via HPLC) and storage conditions (moisture/light sensitivity).

Meta-Analysis : Use platforms like PubChem () to aggregate data and identify trends (e.g., higher activity in lipid-rich environments) .

Methodological Tables

Table 1 : Key Synthetic Parameters from

| Step | Condition | Yield |

|---|---|---|

| Condensation | Piperidine, 50°C | 88–96% |

| Cyclization | Reflux, THF | 90–92% |

| Purification | Recrystallization | MP: 234–254°C |

Table 2 : Analytical Techniques for Structural Confirmation

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| -NMR | δ 7.2–7.4 (benzyl), δ 2.3 (CH) | Substituent confirmation |

| IR | 1680 cm (C=O), 1250 cm (C=S) | Functional groups |

| HRMS | [M+H] at m/z 414.0800 | Molecular formula |

Table 3 : Bioactivity Assay Design (Adapted from )

| Parameter | Recommendation |

|---|---|

| Replicates | ≥3 per concentration |

| Controls | DMSO (vehicle), reference drug |

| Data Analysis | OriginPro for IC (four-parameter fit) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.